molecular formula C18H12FIOS B591724 (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone CAS No. 1071929-08-2

(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone

Cat. No.: B591724
CAS No.: 1071929-08-2
M. Wt: 422.256
InChI Key: UCEUYWYTFYVWBY-UHFFFAOYSA-N
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Description

(5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone is a synthetic organic compound with the molecular formula C18H12FIOS. It is known for its complex structure, which includes a thiophene ring substituted with a fluorophenyl group and an iodo-methylphenyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone typically involves multi-step organic reactions

    Thiophene Synthesis: The thiophene ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Fluorophenyl Substitution: The fluorophenyl group is introduced through a halogenation reaction, often using fluorobenzene and a suitable catalyst.

    Iodo-Methylphenyl Substitution: The iodo-methylphenyl group is typically added via an iodination reaction, using iodobenzene and a methyl group donor.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reactions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting ketones to alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the iodine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amines, thioethers

Scientific Research Applications

Chemistry

In chemistry, (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand the binding mechanisms and effects on proteins and enzymes.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. It is an intermediate in the synthesis of drugs targeting various diseases, including cancer and metabolic disorders.

Industry

Industrially, this compound is used in the production of advanced materials, such as organic semiconductors and photovoltaic cells. Its electronic properties make it suitable for applications in electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • (5-(4-Chlorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone
  • (5-(4-Bromophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone
  • (5-(4-Methylphenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone

Uniqueness

Compared to its analogs, (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone exhibits unique electronic properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and binding affinity, making it particularly valuable in drug design and material science.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[5-(4-fluorophenyl)thiophen-2-yl]-(5-iodo-2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FIOS/c1-11-2-7-14(20)10-15(11)18(21)17-9-8-16(22-17)12-3-5-13(19)6-4-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCEUYWYTFYVWBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)C2=CC=C(S2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FIOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60717985
Record name [5-(4-Fluorophenyl)thiophen-2-yl](5-iodo-2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071929-08-2
Record name [5-(4-Fluorophenyl)-2-thienyl](5-iodo-2-methylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071929-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(4-Fluorophenyl)thiophen-2-yl](5-iodo-2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60717985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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